molecular formula C4H9NO B8551464 2-Methylaminopropionaldehyde

2-Methylaminopropionaldehyde

Cat. No.: B8551464
M. Wt: 87.12 g/mol
InChI Key: URVVSDKRMNZBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylaminopropionaldehyde is a specialized chemical compound offered for research and development purposes. This molecule features both an aldehyde group and a methylamino group, making it a versatile building block or intermediate in organic synthesis. Its structure suggests potential utility in the preparation of more complex molecules, including various heterocycles, and it may serve as a precursor in pharmaceutical and agrochemical research. As a research chemical, all products are strictly for laboratory or in-vitro use and are labeled as For Research Use Only (RUO). They are not intended for diagnostic, therapeutic, or personal use. Researchers should consult the specific product certificate of analysis for detailed specifications and handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

2-(methylamino)propanal

InChI

InChI=1S/C4H9NO/c1-4(3-6)5-2/h3-5H,1-2H3

InChI Key

URVVSDKRMNZBRF-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)NC

Origin of Product

United States

Strategic Approaches to the Chemical Synthesis of 2 Methylaminopropionaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies for 2-Methylaminopropionaldehyde

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgfiveable.meamazonaws.com For this compound, two primary disconnection strategies emerge as the most logical approaches.

Strategy 1: C-N Bond Disconnection The most intuitive disconnection is the carbon-nitrogen bond at the α-position. This leads to two synthons: an electrophilic 2-oxopropyl cation and a nucleophilic methylamine (B109427) anion.

Target Molecule: this compound

Disconnection: Cα-N bond

Synthons: ⁺CH(CH₃)CHO (an α-carbonyl cation) and ⁻NHCH₃ (a methylamide anion)

Synthetic Equivalents: This disconnection points toward synthetic equivalents such as an α-halopropionaldehyde (e.g., 2-bromopropionaldehyde) and methylamine. This strategy forms the basis of direct amination reactions. amazonaws.com

Strategy 2: Functional Group Interconversion (FGI) An alternative approach involves functional group interconversion, where one functional group is envisioned as being derived from another. This is particularly useful for sensitive moieties like aldehydes. The aldehyde can be retrosynthetically converted to a more stable precursor group, such as a nitrile or a nitro group.

Target Molecule: this compound

FGI (Aldehyde → Nitrile): The aldehyde is seen as the hydrolysis product of an imine, which in turn results from the partial reduction of a nitrile. This leads to 2-methylaminopropionitrile as a key intermediate.

FGI (Aldehyde → Nitro): The amino group is retrosynthetically converted to a nitro group. This suggests 2-nitropropionaldehyde as a precursor, which would then undergo selective reduction.

These retrosynthetic pathways guide the selection of appropriate starting materials and the sequence of reactions required to construct the target molecule.

Precursor Design and Elaboration in the Construction of this compound

Precursor CategorySpecific ExampleCorresponding StrategyKey Considerations
Propionaldehyde (B47417) Scaffolds 2-BromopropionaldehydeC-N Bond Formation (Amination)High reactivity; potential for side reactions. Aldehyde may require protection as an acetal (B89532) during amination.
PropionaldehydeC-N Bond Formation (Reductive Amination)Requires careful control of reaction conditions to form the imine intermediate and reduce it in situ. wikipedia.orgchemistrysteps.com
Nitrile Precursors 2-MethylaminopropionitrileFGI (Nitrile Reduction)Synthesis of the precursor is required. The subsequent reduction must be controlled to stop at the aldehyde stage.
Nitro Precursors 2-NitropropionaldehydeFGI (Nitro Reduction)Synthesis of the precursor is required. The key challenge is the selective reduction of the nitro group without affecting the aldehyde.

Elaboration Strategies: A significant challenge in synthesizing α-amino aldehydes is the potential for racemization at the α-carbon, especially under basic or acidic conditions. jst.go.jp Furthermore, the aldehyde group is highly reactive and may need to be protected during certain synthetic steps. A common strategy is the conversion of the aldehyde to an acetal, which is stable under many reaction conditions but can be easily removed by acid-catalyzed hydrolysis at the end of the synthesis.

Direct Synthetic Routes to this compound

This approach builds the C-N bond directly onto a three-carbon aldehyde framework. A classical method involves the nucleophilic substitution of an α-halo aldehyde with an amine. rsc.org

For this compound, the reaction would involve treating 2-bromopropionaldehyde with methylamine.

CH₃CH(Br)CHO + 2 CH₃NH₂ → CH₃CH(NHCH₃)CHO + CH₃NH₃⁺Br⁻

A primary challenge with this method is the high reactivity of the α-halo aldehyde, which can lead to side reactions. To mitigate this, the aldehyde may first be protected as an acetal. Another powerful technique is reductive amination , where an aldehyde or ketone is converted into an amine via an intermediate imine. wikipedia.org While direct reductive amination of propionaldehyde with methylamine is possible, a more controlled variant is the Borch reaction, which uses a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) that preferentially reduces the protonated imine intermediate over the starting aldehyde. chemistrysteps.com

This strategy relies on the chemoselective reduction of a precursor functional group (nitro or nitrile) to generate the desired amine and aldehyde moieties.

Reduction of Nitrile Precursors: The synthesis of an aldehyde from a nitrile requires a partial reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce nitriles all the way to primary amines. chemistrysteps.com However, the use of a bulky, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) allows the reaction to be stopped at the imine stage. chemistrysteps.commasterorganicchemistry.com Subsequent aqueous workup hydrolyzes the imine to yield the desired aldehyde. chemistrysteps.comnptel.ac.in

The synthetic sequence would be:

Precursor Synthesis: Preparation of 2-methylaminopropionitrile.

Partial Reduction: Reaction with one equivalent of DIBAL-H at low temperature.

Hydrolysis: Aqueous workup to produce this compound.

Reduction of Nitro Precursors: The conversion of a nitro group to an amine is a common transformation, but achieving this selectively in the presence of a sensitive aldehyde group is challenging. Catalytic hydrogenation is a potential method, but the catalyst and conditions must be chosen carefully to avoid over-reduction of the aldehyde. A one-pot reductive amination of an aldehyde with a nitro compound can also be considered, which combines the reduction of the nitro group and the formation of the C-N bond in a single step. nih.gov For example, a reaction between a suitable propionaldehyde precursor and a nitroalkane could be envisioned under specific catalytic conditions. Selective reduction of dinitro compounds suggests that steric hindrance and the electronic nature of adjacent groups play a key role, which could be exploited in a suitably designed precursor. stackexchange.com

MethodReducing AgentPrecursorKey Features
Nitrile Reduction Diisobutylaluminium hydride (DIBAL-H)2-MethylaminopropionitrileRequires low temperature (-78 °C) to stop reduction at the imine stage before hydrolysis. chemistrysteps.comadichemistry.com
Lithium aluminum hydride (LiAlH₄)2-MethylaminopropionitrileGenerally leads to the corresponding diamine (over-reduction). chemistrysteps.com
Nitro Reduction Catalytic Hydrogenation (e.g., H₂/Pd-C)2-NitropropionaldehydeRisk of over-reduction of the aldehyde group; requires careful optimization.
Ammonium (B1175870) Sulfide (Zinin Reduction)Dinitro- or trinitro- precursorsPrimarily used for aromatic systems; selectivity depends on steric and electronic factors. stackexchange.com

Multi-component reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. rsc.org

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.orgacs.org While the direct product is not this compound itself, the reaction can be used to synthesize complex derivatives by using the target molecule or its components as starting materials.

For instance, a derivative of this compound has been utilized as the aldehyde component in the synthesis of complex natural product analogs. In this context, the pre-formed this compound (likely with a protecting group on the amine) reacts with another amine, a carboxylic acid, and an isocyanide to generate a highly functionalized, peptide-like structure in a single step. This highlights the utility of this compound as a valuable building block in combinatorial chemistry and drug discovery. The Ugi reaction is prized for its ability to rapidly generate molecular diversity from simple starting materials. rsc.orgmdpi.com

Reactant 1 (Aldehyde)Reactant 2 (Amine)Reactant 3 (Carboxylic Acid)Reactant 4 (Isocyanide)Ugi Product
2-(N-Boc-N-methylamino)propionaldehydeBenzylamineAcetic Acidtert-Butyl isocyanideN-Benzyl-2-(N-Boc-N-methylamino)-N'-(tert-butyl)propanamide

This example illustrates how the core structure of this compound can be incorporated into a larger, more complex molecule using the efficiency of the Ugi reaction.

Multi-Component Reactions (MCRs) in this compound Synthesis

Catalytic Methodologies in this compound Synthesis

Catalysis offers efficient and selective routes for the formation of C-N bonds, a key step in the synthesis of this compound. Homogeneous, heterogeneous, and organocatalytic methods each provide distinct advantages in terms of activity, selectivity, and practical application.

Homogeneous catalysis is widely employed for the reductive amination of aldehydes, a direct method for synthesizing amines. researchgate.net This reaction involves the condensation of an aldehyde with an amine to form an imine or enamine intermediate, which is then hydrogenated in the presence of a catalyst. unisi.it For the synthesis of the amine corresponding to this compound (i.e., N-methyl-2-aminopropane), propanal would be reacted with methylamine.

Various transition metal complexes, particularly those of rhodium and iridium, have proven effective as homogeneous catalysts for this transformation. researchgate.net For instance, Rh(I) complexes with chelating diphosphine ligands like Xantphos can catalyze the reductive amination of aldehydes under relatively smooth conditions. researchgate.net Similarly, Cp*Ir complexes have been developed for direct reductive amination using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org These catalytic systems are valued for their high selectivity, which minimizes the formation of alcohol byproducts from simple aldehyde reduction. researchgate.net

Catalyst SystemAldehyde SubstrateAmine SourceReducing AgentTypical Conditions
Rh(I) / DiphosphineAliphatic AldehydesPrimary/Secondary AminesH₂ (30-50 bar)100 °C, Methanol
Cp*Ir / PicolinamideKetones/AldehydesAmmonium FormateFormate80-100 °C
[RuCl₂(p-cymene)]₂AldehydesAnilinesPh₂SiH₂Toluene

Heterogeneous catalysts offer significant practical advantages over their homogeneous counterparts, including simplified product purification, catalyst recovery, and recyclability. Reductive amination of aldehydes can be effectively carried out using supported metal nanoparticles. nih.gov

Catalysts such as rhodium supported on activated carbon (Rh/C) or carbon nanofibers have been utilized for the reductive amination of various aldehydes and ketones. nih.gov The synthesis of the amine precursor to this compound could be achieved by reacting propanal and methylamine with hydrogen gas over a heterogeneous catalyst. Microwave irradiation has been shown to accelerate these reactions, leading to high yields in shorter timeframes. nih.gov Other catalytic systems, such as amorphous cobalt particles generated in situ, provide a highly active and selective means for reductive amination using aqueous ammonia (B1221849) and molecular hydrogen under mild conditions. organic-chemistry.org The choice of support can influence the catalyst's activity and selectivity. For instance, carbon nanofibers have been shown to be a superior support for rhodium in certain reductive amination reactions compared to standard activated carbon. nih.gov

Asymmetric organocatalysis has emerged as a powerful platform for the enantioselective synthesis of chiral molecules without the need for metal catalysts. youtube.comrsc.org For the synthesis of chiral 2-(methylamino)propanal, the organocatalytic asymmetric Mannich reaction is a particularly relevant and direct approach. nih.gov

This reaction involves the addition of an enolizable aldehyde (acting as a nucleophile) to an imine (acting as an electrophile). researchgate.netnih.gov In a potential synthesis of 2-(methylamino)propanal, propanal could serve as the enol source, reacting with an imine generated from formaldehyde (B43269) and methylamine. The reaction is catalyzed by a small chiral organic molecule, typically a proline derivative. nih.gov The catalyst forms a chiral enamine with the donor aldehyde, which then attacks one face of the imine, controlling the stereochemistry of the newly formed C-C bond. youtube.com This methodology provides direct access to β-amino aldehydes with high enantiomeric excess (ee). nih.gov Proline-catalyzed assembly reactions involving an aldehyde, a ketone, and an azodicarboxylate can also produce functionalized β-amino alcohols, which are precursors to the target β-amino aldehyde, with excellent stereocontrol. acs.org

OrganocatalystReaction TypeSubstratesProduct TypeStereoselectivity
L-ProlineMannich ReactionAldehyde + Imineβ-Amino AldehydeTypically ≥ 90% ee
Proline-derived PyrrolidinesAminomethylationAldehyde + Formaldehyde-derived Iminiumβ-Amino AldehydeHigh ee
Diarylprolinol Silyl EthersMichael AdditionAldehyde + Nitroalkeneγ-Nitro AldehydeHigh dr and ee
ImidazolidinonesDiels-Alder / Michaelα,β-Unsaturated Aldehyde + Diene/NucleophileFunctionalized AldehydeHigh ee

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing more sustainable and environmentally benign chemical processes. rsc.orgjk-sci.com Key metrics such as atom economy and reaction efficiency are central to evaluating the "greenness" of a synthetic route. wordpress.com

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. jocpr.com Synthetic methods that maximize the incorporation of reactant atoms into the final product are considered highly atom-economical.

The methodologies discussed for the synthesis of this compound and its precursors can be evaluated using this metric:

Multicomponent Reactions (MCRs): Reactions like the Passerini and Ugi are inherently atom-economical. nih.govnih.gov They combine three or four starting materials into a single product, often with the loss of only a small byproduct like water. This high convergence minimizes waste at the source.

Catalytic Reductive Amination: This is an addition reaction where an aldehyde, an amine, and hydrogen are combined. The ideal reaction has a very high atom economy, as the only byproduct in the condensation step is water. Catalytic processes are superior to stoichiometric reductions (e.g., using NaBH₄), which generate significant inorganic waste. unisi.it

Organocatalytic Reactions: Asymmetric organocatalytic reactions, such as the Mannich reaction, are also highly efficient. The catalyst is used in small quantities and does not get incorporated into the final product, and the main transformation is an addition reaction, leading to high atom economy.

By prioritizing catalytic and multicomponent strategies over classical stoichiometric and protecting-group-heavy approaches, the synthesis of this compound can be made significantly more efficient and sustainable, aligning with the core principles of green chemistry. rsc.orgrsc.org

Solvent Selection and Alternative Reaction Media Development

The synthesis of this compound, a bifunctional molecule containing both an aldehyde and a secondary amine, requires careful consideration of the reaction medium. The choice of solvent can significantly influence reaction rate, yield, selectivity, and the stability of the product, which is susceptible to self-condensation or polymerization. The development of alternative, greener reaction media is also a key focus in modern synthetic chemistry to minimize environmental impact.

Solvent Selection

The selection of an appropriate solvent for the synthesis of this compound is dictated by the specific synthetic route employed. Common pathways to aminoaldehydes include the controlled oxidation of amino alcohols or the hydroformylation of allylic amines.

For the oxidation of 2-(methylamino)-1-propanol , the solvent must be inert to the oxidizing agent and stable under the reaction conditions. Halogenated solvents like dichloromethane (B109758) (DCM) were traditionally used due to their inertness and ability to dissolve a wide range of organic compounds. However, their environmental and health concerns have led to a search for alternatives. Ethers such as tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be viable options. google.comnih.gov The polarity of the solvent can affect the reaction kinetics; polar aprotic solvents may be suitable, but their potential to react with the aldehyde product must be considered. libretexts.org

In the context of hydroformylation of N-methylallylamine , the choice of solvent is critical for catalyst solubility, stability, and selectivity towards the desired linear aldehyde over the branched isomer. Toluene is a common solvent for such reactions, providing good solubility for the substrate and the organometallic catalyst. The use of phosphine (B1218219) ligands on the catalyst can be tailored to enhance solubility and performance in specific solvents.

The effect of the solvent is not limited to solubility. It can influence the aggregation of catalytic species, thereby affecting their activity. digitellinc.com For instance, solvents with high hydrogen-bond accepting ability might form larger aggregates with a catalyst, potentially hindering the access of reactants to the active sites. digitellinc.com Conversely, weakly interacting solvents like alkanes could allow for higher catalytic activity by not forming such aggregates. digitellinc.com

Below is a table summarizing the properties of conventional solvents and their potential applicability in the synthesis of this compound.

SolventClassBoiling Point (°C)Dielectric ConstantKey Considerations for Synthesis
Dichloromethane (DCM)Halogenated39.69.1Good solubility, but toxic and environmentally harmful. google.com
Tetrahydrofuran (THF)Ether667.6Good for catalyst solubility, potential for peroxide formation.
TolueneAromatic Hydrocarbon110.62.4Common in hydroformylation, good for organometallic catalysts.
AcetonitrileNitrile81.637.5Polar aprotic, can influence reaction kinetics. libretexts.org
2-Methyltetrahydrofuran (2-MeTHF)Ether806.2Greener alternative to THF and DCM, derived from renewable sources. nih.gov

Alternative Reaction Media Development

The development of sustainable chemical processes has driven research into alternative reaction media that are less toxic, derived from renewable resources, and easily recyclable.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, often referred to as "designer solvents" because their properties can be tuned by modifying the cation and anion. libretexts.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive alternative reaction media. libretexts.org In the context of aldehyde synthesis, ILs could serve as the reaction medium and potentially as part of the catalytic system, facilitating catalyst recovery and reuse.

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. researchgate.net They share some of the beneficial properties of ionic liquids, such as low volatility and high thermal stability, but are generally cheaper, less toxic, and often biodegradable. researchgate.net For reactions involving amines and aldehydes, DESs could provide a suitable reaction environment, and in some cases, the components of the DES can even act as catalysts. researchgate.net

Solvent-Free Reactions: Eliminating the solvent entirely represents the greenest approach. jocpr.com Some reactions can be carried out by mixing the neat reactants, sometimes with microwave irradiation to provide the necessary energy. libretexts.org For a reaction like the synthesis of this compound, a solvent-free approach would depend on the physical state of the reactants and the ability to control the reaction temperature and prevent side reactions.

The following table provides a comparative overview of alternative reaction media.

Reaction MediumCompositionKey AdvantagesPotential Challenges
Green Solvents (e.g., 2-MeTHF, CPME)Bio-based or less hazardous organic solventsReduced environmental impact, improved safety profile, often higher efficiency. nih.govMay have different solubility profiles compared to traditional solvents.
Ionic Liquids (ILs)Organic cations and organic/inorganic anionsTunable properties, low volatility, high thermal stability, potential for catalyst recycling. libretexts.orgHigher cost, potential toxicity, and viscosity issues.
Deep Eutectic Solvents (DESs)Hydrogen bond donors and acceptorsLow cost, low toxicity, often biodegradable, simple preparation. researchgate.netCan be viscous, and product separation can be challenging.
Supercritical Fluids (e.g., scCO₂)A substance at a temperature and pressure above its critical pointLow viscosity, high diffusivity, non-toxic, easily removed. libretexts.orgRequires high-pressure equipment.
WaterH₂ONon-toxic, non-flammable, inexpensive, abundant. rsc.orgPoor solubility for many organic substrates and catalysts.

The strategic selection of solvents and the exploration of alternative reaction media are crucial for developing efficient, safe, and sustainable synthetic routes to this compound. Future research will likely focus on integrating greener solvents and novel media into catalytic systems to enhance both the economic and environmental performance of the synthesis.

Elucidation and Investigation of Reaction Mechanisms Involving 2 Methylaminopropionaldehyde

Fundamental Principles of Organic Reaction Mechanism Elucidation Applied to 2-Methylaminopropionaldehyde

The elucidation of reaction mechanisms for a molecule like this compound, which contains both a secondary amine and an aldehyde functional group, would rely on a combination of kinetic, theoretical, and isotopic studies. These investigations would aim to understand the stepwise pathway of bond breaking and formation, as well as the energetic landscape of the transformation.

Kinetic Analysis and Rate Law Determination for this compound Reactions

A critical first step in understanding the mechanism of any reaction involving this compound would be to determine the reaction's rate law. This is achieved by systematically varying the concentrations of reactants and catalysts and observing the effect on the initial reaction rate. The rate law provides a mathematical expression that describes the dependency of the reaction rate on the concentration of each species involved in the rate-determining step.

For a hypothetical reaction of this compound with a nucleophile (Nu), the rate law might take the form:

Rate = k[this compound]x[Nu]y

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.100.101.2 x 10-3
20.200.102.4 x 10-3
30.100.204.8 x 10-3

This is a hypothetical data table for illustrative purposes.

From such data, one could deduce the rate law and the value of the rate constant, which are fundamental parameters for proposing a plausible reaction mechanism.

Transition State Theory and Reaction Coordinate Analysis

Transition state theory provides a framework for understanding the energetics of a reaction as it proceeds from reactants to products through a high-energy transition state. The reaction coordinate is a conceptual pathway that represents the progress of the reaction. The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea).

For reactions of this compound, computational chemistry methods, such as density functional theory (DFT), could be employed to model the potential energy surface. These calculations can provide valuable information about the geometry and energy of the transition state, as well as any intermediates along the reaction pathway. This theoretical analysis helps to visualize the molecular changes occurring during the reaction and to predict the feasibility of different proposed mechanisms.

Isotope Effects in Mechanistic Studies of this compound Transformations

Kinetic isotope effects (KIEs) are a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. This technique involves replacing an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate.

If a bond to the isotopically labeled atom is broken or formed in the rate-determining step, a primary kinetic isotope effect is typically observed (kH/kD > 1). The magnitude of the primary KIE can provide information about the symmetry of the transition state. Secondary kinetic isotope effects, where the isotopically substituted atom is not directly involved in bond breaking or formation, can provide insights into changes in hybridization or steric environment at the reaction center.

For this compound, deuterium labeling at the α-carbon, the aldehyde hydrogen, or the N-methyl group could be used to investigate various potential reaction mechanisms.

Mechanisms of Reactions Undergoing Nucleophilic or Electrophilic Attack at the Aldehyde Moiety of this compound

The aldehyde functional group in this compound is a primary site for chemical reactivity. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles.

A general mechanism for nucleophilic addition to the aldehyde involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol product. The presence of the secondary amine in the same molecule could potentially influence this reaction through intramolecular catalysis, where the amine group could act as a general base or acid catalyst.

Electrophilic attack at the aldehyde moiety is less common but can occur at the carbonyl oxygen, which possesses lone pairs of electrons. Protonation of the carbonyl oxygen, for instance, would activate the aldehyde towards nucleophilic attack.

Mechanisms of Reactions Involving the Secondary Amine Functionality of this compound

The secondary amine in this compound is a nucleophilic and basic center. It can react with electrophiles, such as alkyl halides or acyl chlorides, through nucleophilic substitution or addition-elimination pathways.

The lone pair of electrons on the nitrogen atom makes it a good nucleophile. The mechanism of its reaction with an electrophile would involve the formation of a new bond between the nitrogen and the electrophile. Depending on the nature of the electrophile and the reaction conditions, this could lead to the formation of a quaternary ammonium (B1175870) salt or an amide, for example. The amine can also act as a base, accepting a proton from an acidic species.

Intramolecular Cyclization and Rearrangement Mechanisms of this compound

The presence of both an amine and an aldehyde group within the same molecule opens up the possibility of intramolecular reactions. This compound could potentially undergo intramolecular cyclization to form a cyclic hemiaminal. This reaction would involve the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde.

The mechanism would proceed through a transition state leading to the formation of a five-membered ring containing both nitrogen and oxygen. The stability of the resulting cyclic hemiaminal would depend on various factors, including ring strain and substituent effects.

Rearrangement reactions are also a possibility, although specific examples for this compound are not documented. In general, rearrangements in similar molecules could be initiated by the formation of a reactive intermediate, such as a carbocation, followed by the migration of an alkyl or hydride group to a more stable position.

Oxidation-Reduction Chemistry of this compound

The presence of both an aldehyde and an amine group in this compound makes its oxidation-reduction chemistry a subject of considerable interest. The reactivity of each group can be selectively targeted or they can react in concert, depending on the reagents and reaction conditions employed.

The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid, a common transformation for aldehydes. This conversion is a key step in the synthesis of α-amino acids from α-amino aldehydes. acs.org However, the presence of the secondary amine group necessitates the use of mild and selective oxidizing agents to avoid side reactions, such as oxidation of the amine.

A variety of reagents can be employed for the oxidation of aldehydes. youtube.com For substrates containing sensitive functional groups like amines, chemoselective oxidation is paramount. Reagents such as Tollens' reagent (an alkaline solution of silver-ammonia complex) and Pinnick oxidation conditions (using sodium chlorite buffered with a mild acid) are known for their ability to selectively oxidize aldehydes without affecting other oxidizable groups. youtube.com

Another effective method for the oxidation of α-amino aldehydes involves the use of oxoammonium salts, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). capes.gov.br Catalytic amounts of TEMPO, in the presence of a stoichiometric co-oxidant like sodium hypochlorite or PhI(OAc)₂, can efficiently and mildly convert α-amino alcohols to α-amino aldehydes, and further oxidation to the corresponding carboxylic acid can be achieved under modified conditions. capes.gov.brrsc.orgyoutube.com The use of TEMPO and its derivatives offers a green and efficient alternative to traditional metal-based oxidants. youtube.com

A recent study reported a novel oxidative amination of aldehydes with secondary amines to produce α-amino ketones, promoted by sodium percarbonate. nih.gov This highlights the potential for complex transformations involving both the aldehyde and amine functionalities of molecules like this compound under specific oxidative conditions.

Table 1: Selected Oxidizing Agents for Aldehyde Transformation

Oxidizing Agent/SystemProduct from AldehydeSelectivity Notes
Tollens' Reagent (Ag(NH₃)₂⁺)Carboxylic AcidHigh selectivity for aldehydes. youtube.com
Pinnick Oxidation (NaClO₂)Carboxylic AcidTolerates a wide range of functional groups. youtube.com
TEMPO/Co-oxidantCarboxylic AcidMild conditions, catalytic, and environmentally friendly. capes.gov.bryoutube.com
Sodium Percarbonateα-Amino Ketone (with amine)Involves oxidative rearrangement of an enamine intermediate. nih.gov

The reduction of this compound can target either the aldehyde group, the imine formed from the intramolecular or intermolecular reaction of the amine and aldehyde, or both. The most prominent reaction in this context is reductive amination. wikipedia.orgchemistrysteps.com

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the case of this compound, an intramolecular reaction could potentially lead to a cyclic product, while intermolecular reactions with other amines or carbonyls are also possible. The process typically involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. chemistrysteps.comchemistrysteps.com

A variety of reducing agents can be employed for reductive amination, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the aldehyde. chemistrysteps.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, but its addition is often delayed to allow for imine formation, as it can also reduce the starting aldehyde. masterorganicchemistry.comresearchgate.net

Catalytic hydrogenation is another important method for the reduction of the imine intermediate in reductive amination. wikipedia.orgyoutube.com This method utilizes hydrogen gas and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), to effect the reduction. wikipedia.orgyoutube.com This approach is considered a green chemistry method due to its high atom economy. wikipedia.org

The general mechanism for the reductive amination of an aldehyde with a primary amine involves:

Nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal.

Dehydration of the hemiaminal to form an imine.

Reduction of the imine to the final amine product. wikipedia.org

Table 2: Common Reducing Systems for Reductive Amination

Reducing Agent/SystemKey Features
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes; effective at lower pH. chemistrysteps.commasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective; often used in non-protic solvents. masterorganicchemistry.com
Sodium Borohydride (NaBH₄)Less selective, can reduce aldehydes; often added after imine formation. masterorganicchemistry.comresearchgate.net
H₂ with Metal Catalyst (Pd, Pt, Ni)Catalytic, high atom economy; can be performed under various pressures. wikipedia.orgyoutube.com

Role of Catalysis in Directing this compound Reaction Pathways

Catalysis plays a pivotal role in controlling the reaction pathways of this compound, enhancing reaction rates, and improving selectivity. Both metal-based and organocatalytic systems can be employed to direct its transformations.

In the context of reductive amination, heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly used for the hydrogenation of the imine intermediate. wikipedia.orgmdma.ch The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. mdma.ch For instance, the structure of the catalyst, including the nature of the metal and the support, is a crucial factor in governing the selectivity towards primary, secondary, or tertiary amines in reductive amination reactions. mdma.ch Homogeneous catalysts, such as those based on ruthenium and rhodium, also find application in these transformations, often offering high chemoselectivity. organic-chemistry.org

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and it can be applied to reactions involving this compound. For example, proline and its derivatives can catalyze the enantioselective α-amination of aldehydes, a process that could be adapted for the modification of the this compound backbone. nih.gov These catalysts operate by forming enamine intermediates with the aldehyde, which then react with electrophiles. nih.gov

Furthermore, in the realm of oxidation, TEMPO and related aminoxyl radicals serve as catalysts in the oxidation of alcohols to aldehydes and can be used for the selective oxidation of the aldehyde group in this compound. youtube.comcmu.edu The catalytic cycle involves the oxidation of the aminoxyl radical to an oxoammonium salt, which is the active oxidizing species. youtube.com

Table 3: Catalytic Systems in Reactions of Aldehydes and Amines

Catalyst TypeReactionRole of Catalyst
Heterogeneous Metal Catalysts (Pd/C, PtO₂, Raney Ni)Reductive Amination (Hydrogenation)Facilitates the addition of hydrogen across the C=N bond of the imine. wikipedia.orgmdma.ch
Homogeneous Metal Catalysts (Ru, Rh complexes)Reductive Amination (Hydrogenation)Offers high chemoselectivity and can be tuned by ligand modification. organic-chemistry.org
Organocatalysts (e.g., Proline)α-Amination, α-OxidationForms reactive enamine intermediates to facilitate asymmetric bond formation. nih.govnih.gov
Aminoxyl Radicals (e.g., TEMPO)Aldehyde OxidationActs as a mediator in the transfer of oxidizing equivalents to the substrate. youtube.comcmu.edu

Advanced Research on Structural Modifications and Derivatives of 2 Methylaminopropionaldehyde

Design Principles for Novel 2-Methylaminopropionaldehyde Analogs

The design of novel analogs of this compound, a chiral bifunctional molecule, is guided by established principles of medicinal chemistry and chemical biology aimed at modulating its physicochemical properties, reactivity, and potential biological interactions. As an α-amino aldehyde, its structure offers three primary points for modification: the secondary amine, the aldehyde carbonyl group, and the chiral carbon on the propane (B168953) backbone. wikipedia.org

Key design strategies include:

Modulation of the Amino Group: The nucleophilicity and basicity of the secondary amine can be altered by replacing the N-methyl group with larger alkyl chains, cycloalkyl, aryl, or heteroaryl moieties. Introducing electron-withdrawing groups (e.g., acyl groups) can decrease basicity and introduce hydrogen-bonding capabilities, while bulkier substituents can introduce steric hindrance to probe interactions with molecular targets.

Isosteric Replacement: The aldehyde group, which is highly reactive, can be replaced with bioisosteres to enhance stability or alter reactivity. Potential replacements include ketones, nitriles, or stable hemiaminals and acetals. wikipedia.org These modifications can change the electronic profile and hydrogen-bonding capacity of this part of the molecule.

Stereochemical Variation: The molecule possesses a stereocenter at the C2 position. The synthesis of its enantiomer or diastereomeric analogs (if additional stereocenters are introduced) is a fundamental design principle to investigate stereospecific interactions in biological systems.

Conformational Constraint: The flexibility of the propane backbone can be restricted by incorporating it into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring. nih.gov This reduces the number of available conformations, which can lead to higher affinity for specific targets by minimizing the entropic penalty of binding.

A quantitative structure-activity relationship (QSAR) approach can be theoretically applied to guide analog design by correlating physicochemical properties (like lipophilicity, electronic parameters, and steric factors) with chemical reactivity or biological activity. aip.orgresearchgate.net

Modification SiteDesign PrincipleDesired OutcomeExample Modification
Secondary Amine (N-H) Alter basicity, nucleophilicity, and steric bulk.Modulate pKa, hydrogen bonding, and target interaction.N-ethyl, N-benzyl, N-acetyl
Aldehyde (-CHO) Enhance stability, alter reactivity, bioisosterism.Reduce susceptibility to oxidation, change electronic profile.Conversion to acetal (B89532), oxime, or nitrile
Propane Backbone Introduce conformational rigidity.Reduce conformational flexibility, improve target selectivity.Incorporation into a piperidine ring
Chiral Center (C2) Investigate stereospecificity.Determine enantiomer-specific activity.Synthesis of the (R)-enantiomer

Synthesis of N-Substituted this compound Derivatives

The secondary amine of this compound serves as a versatile handle for the synthesis of a wide array of N-substituted derivatives. Common synthetic strategies focus on N-alkylation and N-acylation. bath.ac.ukresearchgate.net

N-Acylation: This is a widely used method to form amides, which are generally more stable and less basic than the parent amine. nih.gov The reaction typically involves treating this compound (or its protected aldehyde form) with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. researchgate.net The aldehyde functionality may require protection, for example as an acetal, to prevent undesired side reactions under the acylation conditions.

Reductive Amination: To generate N-alkyl derivatives (tertiary amines), reductive amination is a highly effective one-pot method. stackexchange.comwikipedia.org This reaction involves the condensation of this compound with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ. chemistrysteps.comyoutube.comoxfordsciencetrove.com Alternatively, to add a substituent to the existing secondary amine, it can be reacted with another aldehyde or ketone to form a tertiary amine. sigmaaldrich.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting aldehyde. stackexchange.comorganic-chemistry.org

Reaction TypeReagentsProduct ClassNotes
N-Acylation Acyl chloride (R-COCl), Base (e.g., Triethylamine)N-acyl-2-methylaminopropionaldehyde (Amide)Aldehyde may require protection as an acetal.
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃)N-alkyl-N-methyl-2-aminopropionaldehyde (Tertiary Amine)Risk of over-alkylation to form quaternary ammonium (B1175870) salts.
Reductive Amination Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃)N-substituted-N-methyl-2-aminopropionaldehyde (Tertiary Amine)Efficient one-pot procedure with high chemoselectivity. stackexchange.comorganic-chemistry.org

Derivatization at the Aldehyde Carbonyl Group of this compound

The aldehyde carbonyl group is a site of high reactivity, enabling numerous derivatization reactions. These transformations are useful for modulating the compound's properties or for preparing it for further synthetic steps.

Common derivatizations include:

Acetal Formation: Reaction with an alcohol in the presence of an acid catalyst yields an acetal. This is a common strategy for protecting the aldehyde group during reactions at other parts of the molecule, as acetals are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. researchgate.net

Imine and Oxime Formation: Condensation with primary amines (R-NH₂) or hydroxylamine (B1172632) (NH₂OH) yields imines (Schiff bases) and oximes, respectively. youtube.com These reactions are typically reversible and are often performed under weakly acidic conditions.

Hydrazone Formation: Reaction with hydrazine (B178648) or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones.

Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol (2-methylamino-1-propanol) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Oxidation to Carboxylic Acid: Oxidation of the aldehyde using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) yields the corresponding carboxylic acid (N-methylalanine).

Stereochemical Control in Derivative Synthesis

Since this compound is a chiral molecule, maintaining or controlling stereochemistry during the synthesis of its derivatives is crucial. The starting material can often be sourced from the chiral pool, with L-alanine being a common precursor. mdpi.comunivie.ac.atresearchgate.net The carboxylic acid of N-methyl-L-alanine can be reduced to the corresponding aldehyde while preserving the stereocenter's integrity.

When synthesizing derivatives, several strategies can be employed for stereochemical control:

Substrate Control: The existing stereocenter at C2 can influence the stereochemical outcome of reactions at adjacent positions, a principle known as substrate-controlled asymmetric induction. mdpi.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereoselective formation of a new chiral center, after which the auxiliary is removed. nih.gov

Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts (e.g., proline), can be used to catalyze reactions enantioselectively, ensuring the product is formed with a high degree of stereopurity. acs.orgnih.gov For example, an asymmetric alkylation or cross-coupling reaction could be used to synthesize derivatives with high enantiomeric excess. nih.govacs.org

The development of synthetic routes that provide access to specific stereoisomers is essential for investigating the structure-activity relationships of these compounds. nih.govrsc.org

Ring Systems Incorporating the this compound Moiety

The bifunctional nature of this compound makes it a valuable building block for the synthesis of heterocyclic ring systems, particularly those containing nitrogen. nih.govacs.org

Intramolecular Cyclization: By first modifying one of the functional groups, intramolecular cyclization can be achieved. For example, reductive amination of the secondary amine with a keto-aldehyde could introduce a side chain that, upon deprotection, allows for an intramolecular reaction to form a piperidine or other heterocyclic systems. nih.gov

Intermolecular Cyclocondensation: this compound can participate in multicomponent reactions to form complex ring systems. A classic example is the potential for Pictet-Spengler-type reactions, where an amine condenses with a carbonyl compound to form a new ring. While the parent molecule itself is not primed for a direct intramolecular Pictet-Spengler reaction, its derivatives can be designed to undergo such cyclizations. For instance, converting the methylamino group to a phenylethylamino group would create a substrate for cyclization onto the aromatic ring.

Another approach involves [5+1] annulation reactions, where the five atoms of a diene or equivalent precursor react with an amine and a carbonyl source to construct a six-membered piperidine ring. nih.gov Derivatives of this compound could serve as either the amine or carbonyl component in such synthetic strategies.

Ring SystemSynthetic StrategyDescription
Piperidines Intramolecular Reductive AminationA keto group is introduced at the terminus of a new N-substituent, followed by acid-catalyzed cyclization and reduction. nih.govnih.gov
Pyrrolidines Radical CyclizationAn amino-aldehyde derivative can undergo radical-mediated intramolecular cyclization to form five-membered rings. nih.govacs.org
Tetrahydroisoquinolines Pictet-Spengler ReactionA derivative with an N-phenylethyl group could undergo acid-catalyzed cyclization with the aldehyde to form the core structure.

Theoretical and Computational Chemistry Studies of 2 Methylaminopropionaldehyde

Quantum Mechanical (QM) Investigations of 2-Methylaminopropionaldehyde

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Such studies would typically involve the application of various theoretical methods to elucidate the electronic structure, stability of different conformations, and predict spectroscopic signatures of this compound. However, specific research articles detailing these investigations for the target molecule could not be located.

A detailed analysis of the electronic structure of this compound would provide insights into its reactivity, bonding, and molecular orbitals. This would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. At present, there are no published studies presenting these calculations for this compound.

The flexibility of the aldehyde and methylamino groups suggests that this compound can exist in multiple conformations. A thorough conformational analysis would identify the most stable geometries and the energy barriers between them. This information is crucial for understanding its behavior in different environments. Unfortunately, no dedicated studies on the conformational landscape and energetics of this specific molecule have been published.

Theoretical calculations are often employed to predict spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental data. A computational study on this compound would involve calculating vibrational frequencies and chemical shifts. No such theoretical spectroscopic data has been reported in the scientific literature.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment. For this compound, MD simulations could reveal how it behaves in different solvents and how it interacts with other molecules.

The behavior of a molecule can be significantly influenced by the solvent. MD simulations would be instrumental in understanding how the conformation and dynamics of this compound are affected by different solvent environments, such as water or organic solvents. Currently, there is a lack of published research on the solvent effects on this molecule through molecular dynamics simulations.

Understanding the intermolecular interactions of this compound is key to predicting its physical properties and how it might interact with biological systems or other chemical species. MD simulations could provide detailed information about the nature and strength of these interactions, such as hydrogen bonding. As with the other areas of theoretical study, there are no specific MD simulation studies available that focus on the intermolecular interactions of this compound.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. By modeling reaction pathways and identifying transition states, researchers can gain a deeper understanding of the underlying mechanisms, predict reaction outcomes, and design more efficient synthetic routes. These theoretical approaches are particularly valuable for studying transient species and high-energy intermediates that are difficult to observe experimentally.

Energy Profiles and Reaction Barrier Calculations

A fundamental application of computational chemistry is the calculation of energy profiles for chemical reactions. These profiles map the potential energy of a system as it transforms from reactants to products, revealing the energy of intermediates and the activation energy of transition states. wikipedia.orgfiveable.mebritannica.comfiveable.me Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost. researchgate.netarxiv.orgacs.orgmdpi.com

For a molecule like this compound, which contains both an aldehyde and a secondary amine, a key potential transformation is intramolecular cyclization to form a cyclic hemiaminal. DFT calculations can be employed to model this process, identifying the transition state and calculating the activation energy barrier. This information is crucial for predicting the feasibility and rate of such a reaction.

Below is a hypothetical energy profile for the intramolecular cyclization of this compound, illustrating the type of data that can be obtained from such computational studies.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition StateCyclization Transition State+15.2
ProductCyclic Hemiaminal-5.8

This table presents hypothetical data for illustrative purposes.

Computational Design of Catalysts for this compound Reactions

Computational methods are increasingly used in the rational design of catalysts for specific chemical transformations. chemrxiv.orgacs.org For reactions involving this compound, such as asymmetric synthesis or specific functional group transformations, catalysts can be designed and optimized in silico before any experimental work is undertaken.

DFT calculations can be used to study the interaction of this compound with a proposed catalyst. chemrxiv.org By modeling the catalytic cycle, researchers can identify the rate-determining step and the factors that control stereoselectivity. This allows for the modification of the catalyst structure to improve its performance. For example, in an asymmetric aldol (B89426) reaction involving this compound, different chiral ligands on a metal catalyst can be computationally screened to predict which will afford the highest enantiomeric excess.

The following table provides a hypothetical example of how computational screening could be used to evaluate different catalysts for a generic transformation of this compound.

CatalystLigandCalculated Activation Energy (kcal/mol)Predicted Enantiomeric Excess (%)
Rh(I)(R)-BINAP12.595 (R)
Rh(I)(S)-BINAP12.595 (S)
Pd(0)(R,R)-DIOP18.278 (R)
Ir(III)(S,S)-f-binaphane14.892 (S)

This table presents hypothetical data for illustrative purposes.

Applications of Machine Learning and Artificial Intelligence in this compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the automation of synthesis planning. acs.orgstanford.edunih.govacs.orgbeilstein-journals.org For a compound like this compound, these technologies can accelerate the discovery of new reactions and synthetic routes.

Predictive Modeling of Reactivity and Selectivity

Machine learning models can be trained on large datasets of chemical reactions to predict the reactivity and selectivity of new transformations. acs.orgstanford.edunih.gov For this compound, a model could be developed to predict the outcome of its reaction with a wide range of reagents and under various conditions. These models typically use molecular fingerprints or graph-based representations of molecules as input and are trained to predict properties like reaction yield or the major product formed. stanford.edu

For instance, a neural network could be trained to predict the regioselectivity of an addition reaction to the aldehyde functionality of this compound in the presence of the secondary amine. The model would learn from existing data on similar reactions to make accurate predictions for novel substrates.

The table below illustrates the kind of predictive output an ML model could generate for the reactivity of this compound.

ReactantReagentPredicted Major ProductPredicted Yield (%)Confidence Score
This compoundNaBH42-Methylaminopropan-1-ol920.98
This compoundCH3MgBr1-(Methylamino)butan-2-ol850.95
This compoundHCN2-Hydroxy-3-(methylamino)butanenitrile780.91
This compoundPyrrolidine (B122466) (catalytic)(E)-N-Methyl-N-(2-methylallylidene)methanamine650.88

This table presents hypothetical data for illustrative purposes.

Automated Synthesis Planning and Optimization

Furthermore, AI can be integrated into automated laboratory platforms to optimize reaction conditions. beilstein-journals.org An algorithm could explore a multidimensional reaction space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for a reaction involving this compound, minimizing the number of experiments required. This approach, often referred to as a "self-driving lab," has the potential to significantly accelerate the development of new synthetic methodologies.

Future Research Directions and Emerging Opportunities in 2 Methylaminopropionaldehyde Chemistry

Exploration of Novel Reactivity Patterns and Chemical Transformations

The bifunctional nature of 2-Methylaminopropionaldehyde offers a rich landscape for exploring unique reactivity. Future research should focus on leveraging the interplay between the amine and aldehyde moieties to develop novel synthetic methodologies.

Intramolecular Cyclizations: The close proximity of the nucleophilic amine and the electrophilic aldehyde could be exploited for the synthesis of novel heterocyclic systems, such as substituted azetidines or other nitrogen-containing rings, under thermal or catalytic conditions.

Multicomponent Reactions: Its role as a C3-amino-aldehyde synthon should be systematically investigated in multicomponent reactions (MCRs). Its participation in reactions like the Ugi, Passerini, or novel MCRs could provide rapid access to complex molecular architectures with high atom economy.

Organocatalytic Transformations: this compound itself, or its derivatives, could serve as a scaffold for new organocatalysts. The inherent chirality and the presence of a secondary amine make it a candidate for developing catalysts for reactions such as aldol (B89426) or Michael additions.

Iminium/Enamine Chemistry: The secondary amine allows for the formation of transient iminium ions or enamines, which are key intermediates in organocatalysis. Research into controlling the formation and subsequent reaction of these species could lead to new asymmetric transformations where the compound acts as a substrate. For instance, theoretical studies on the reaction of primary amines with aldehydes suggest that the formation of carbinolamines or protonated Schiff bases is a critical step, and a similar mechanistic investigation for this secondary amine would be highly valuable. nih.gov

Development of Asymmetric Synthetic Strategies for Enantiomerically Pure this compound

The presence of a stereocenter at the C2 position makes the development of efficient asymmetric syntheses for obtaining enantiomerically pure (R)- and (S)-2-Methylaminopropionaldehyde a high-priority research area. Access to these enantiopure forms is crucial for their application in the synthesis of pharmaceuticals and other bioactive molecules.

Future efforts should be directed toward several key strategies:

Asymmetric Reductive Amination: A primary route could involve the asymmetric reductive amination of 2-oxopropanal or a protected equivalent, using a chiral catalyst or a chiral amine source.

Organocatalytic Amination: The development of an organocatalytic α-amination of propanal with a methylamine (B109427) equivalent represents a highly attractive, metal-free approach. Catalysts based on proline and its derivatives, which have proven effective in similar transformations, could be adapted for this purpose. nih.govmdpi.com

Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases or transaminases, offers a green and highly selective route. nih.gov Screening and engineering of enzymes for the specific conversion of a suitable keto-precursor to the desired chiral amine aldehyde could yield a highly efficient process.

Chiral Auxiliary-Mediated Synthesis: Classic approaches using chiral auxiliaries attached to a C3 backbone, followed by introduction of the methylamino group and subsequent cleavage of the auxiliary, could provide reliable, albeit less direct, access to the enantiopure compound. The Ellman sulfinamide auxiliary, for example, has been used for the asymmetric synthesis of other chiral amines. researchgate.net

Table 1: Comparison of Potential Asymmetric Synthetic Strategies
Synthetic StrategyPotential Catalyst/Reagent TypePotential AdvantagesAnticipated Challenges
Asymmetric Reductive AminationChiral transition metal complexes (e.g., Ru, Ir, Rh) with chiral phosphine (B1218219) ligandsHigh turnover numbers, potential for high enantioselectivity.Metal contamination in the final product; substrate specificity.
Organocatalytic α-AminationChiral phosphoric acids, proline derivatives, or chiral primary amines. semanticscholar.orgMetal-free, environmentally benign, readily available catalysts.Catalyst loading, achieving high enantiomeric excess (ee), potential for side reactions.
Enzymatic SynthesisEngineered amine dehydrogenases or transaminases. nih.govExceptional enantioselectivity, mild reaction conditions, green process.Enzyme stability, substrate scope limitations, need for protein engineering.
Chiral Auxiliary ApproachEvans oxazolidinones, Ellman's sulfinamide. researchgate.netWell-established, predictable stereochemical outcome.Stoichiometric use of chiral auxiliary, additional protection/deprotection steps.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Modern chemical synthesis increasingly relies on enabling technologies like continuous flow chemistry and automation to improve efficiency, safety, and scalability. mdpi.com Given that amino aldehydes can be prone to self-condensation or decomposition, flow chemistry offers a particularly promising avenue for the synthesis and immediate use of this compound.

In-Situ Generation and Use: A key opportunity lies in developing a flow process where the compound is synthesized and directly telescoped into a subsequent reaction without isolation. umontreal.ca This would minimize degradation and handle potentially unstable intermediates safely.

Process Parameter Optimization: Flow reactors allow for precise control over temperature, pressure, and residence time, enabling rapid optimization of reaction conditions to maximize yield and selectivity. europa.eu This is particularly advantageous for exothermic or fast reactions.

Automated Library Synthesis: Integrating a flow synthesis of this compound with automated synthesis platforms would enable its use as a building block for the rapid generation of compound libraries. merckmillipore.comchemrxiv.org This could accelerate drug discovery and materials science programs by providing a diverse set of novel molecules based on the 2-methylaminopropyl scaffold.

Table 2: Advantages of Flow Chemistry for this compound Synthesis
ParameterAdvantage in Flow vs. BatchRelevance to this compound
Heat TransferSuperior surface-area-to-volume ratio allows for efficient dissipation of heat.Enables safe handling of potentially exothermic formation reactions and precise temperature control to minimize side reactions.
Mass TransferEnhanced mixing leads to improved reaction rates and yields.Ensures homogeneity, which is crucial for achieving high selectivity in fast reactions.
SafetySmall reactor volumes minimize the risk associated with unstable intermediates or hazardous reagents.Allows the generation and consumption of potentially unstable this compound in-situ, avoiding accumulation.
ScalabilityScaling up is achieved by running the process for a longer time ("scaling out") rather than using larger reactors.Provides a straightforward path from laboratory-scale synthesis to pilot or production scale.

Advancements in Computational Methodologies for Prediction, Design, and Mechanistic Understanding

Computational chemistry provides powerful tools for accelerating research by predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design. For a relatively unstudied molecule like this compound, computational methods can provide foundational insights and direct future laboratory work.

Conformational Analysis and Property Prediction: Density Functional Theory (DFT) can be used to determine the stable conformers of the molecule and to predict key physicochemical properties. mdpi.com Such studies can inform its handling and use in reactions. Computational studies on related compounds like 2-amino-2-methyl-1-propanol (B13486) have already demonstrated the utility of DFT and molecular dynamics in understanding intermolecular interactions. researchgate.netnih.gov

Mechanistic Investigations: DFT calculations are invaluable for exploring the transition states and reaction pathways of potential transformations. nih.gov This can help explain observed reactivity, predict the stereochemical outcome of asymmetric reactions, and guide the design of more effective catalysts.

Catalyst Design: By modeling the interaction of this compound or its precursors with various chiral catalysts, researchers can rationally design or select catalysts that are predicted to offer the highest levels of stereocontrol.

Machine Learning Models: As experimental data becomes available, machine learning (ML) models could be trained to predict the reactivity or biological activity of derivatives of this compound, accelerating the discovery of new functional molecules. protoqsar.com

Table 3: Application of Computational Methods to this compound Research
Computational MethodSpecific Application AreaPotential Research Impact
Density Functional Theory (DFT)- Conformational analysis
  • Prediction of spectroscopic properties (NMR, IR)
  • Calculation of reaction energies and transition states
  • - Provides fundamental understanding of molecular structure.
  • Aids in the design of experiments and interpretation of results.
  • Elucidates reaction mechanisms and origins of selectivity. mdpi.com
  • Molecular Dynamics (MD)- Simulation of behavior in different solvents
  • Study of interactions with catalysts or enzymes
  • - Predicts solvation effects on reactivity.
  • Guides the design of catalysts and enzyme engineering efforts.
  • Quantitative Structure-Activity Relationship (QSAR) / Machine Learning (ML)- Prediction of biological activity or physical properties for derivatives
  • Guiding library design
  • - Prioritizes synthetic targets with desired properties.
  • Accelerates the discovery cycle for new materials or drug candidates.
  • Q & A

    Q. Table 1: Comparison of Synthetic Methods

    MethodCatalystYield (%)Purity (HPLC)Key Limitation
    Reductive AminationPd/C, H₂75–85≥90%Requires high-pressure
    Enzymatic OxidationLaccase60–70≥95%Slow reaction kinetics
    Acid-Catalyzed CondensationH₂SO₄50–6580–85%Low enantiomeric purity

    Advanced: How can researchers optimize enantiomeric purity during asymmetric synthesis of this compound?

    Methodological Answer:
    Enantioselective synthesis requires:

    • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived ligands to induce stereochemistry during catalysis .
    • Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
    • Kinetic resolution : Monitor reaction progress via circular dichroism (CD) spectroscopy to terminate reactions at optimal enantiomeric excess (ee) .

    Critical Consideration : Validate purity using polarimetry and chiral GC-MS, as minor impurities can skew biological activity data .

    Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

    Methodological Answer:

    • NMR Spectroscopy : ¹H NMR (δ 9.2 ppm for aldehyde proton; δ 2.8 ppm for methylamino group) and ¹³C NMR (δ 200 ppm for carbonyl) confirm structure .
    • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) verify functional groups .
    • Mass Spectrometry : ESI-MS (m/z 102 [M+H]⁺) and fragmentation patterns distinguish isomers .

    Q. Table 2: Key Spectral Data

    TechniqueDiagnostic SignalStructural Inference
    ¹H NMRδ 9.2 (s, 1H)Aldehyde proton
    IR1720 cm⁻¹Carbonyl group
    ESI-MSm/z 102.1 ([M+H]⁺)Molecular ion confirmation

    Advanced: How should researchers address discrepancies in reported biological activity data for this compound derivatives?

    Methodological Answer:
    Discrepancies often arise from:

    • Sample inhomogeneity : Ensure homogeneity via lyophilization and dynamic light scattering (DLS) analysis .
    • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for pH/temperature in enzyme assays .
    • Data normalization : Use internal standards (e.g., β-galactosidase) to correct for batch-to-batch variability .

    Actionable Steps : Replicate experiments across independent labs and apply meta-analysis to identify confounding variables .

    Basic: What are the critical storage conditions to maintain this compound stability?

    Methodological Answer:

    • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .
    • Solvent : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers to minimize hydrolysis .
    • Light exposure : Use amber vials to block UV-induced degradation .

    Validation : Monitor stability via weekly HPLC analysis (retention time shifts >5% indicate degradation) .

    Advanced: How to design experiments probing this compound’s metabolic pathways in vitro?

    Methodological Answer:

    • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic intermediates via LC-MS/MS .
    • Enzyme inhibition assays : Use specific inhibitors (e.g., MAO-A/B) to identify rate-limiting steps .
    • Computational modeling : Apply molecular docking (AutoDock Vina) to predict interactions with aldehyde dehydrogenases .

    Data Interpretation : Compare kinetic parameters (Km, Vmax) across tissue homogenates to map organ-specific metabolism .

    Basic: What computational approaches are suitable for modeling this compound’s reactivity?

    Methodological Answer:

    • Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for reaction intermediates using B3LYP/6-31G* basis sets .
    • Molecular Dynamics (MD) : Simulate solvent interactions in explicit water models (TIP3P) to assess stability .
    • QSAR Modeling : Correlate substituent effects (Hammett σ values) with biological activity .

    Validation : Cross-check computational predictions with experimental kinetic data .

    Advanced: What methodological rigor is required when comparing catalytic efficiency across reaction systems?

    Methodological Answer:

    • Control experiments : Include blank reactions (no catalyst) and benchmark against established catalysts (e.g., Raney Ni) .
    • Error propagation analysis : Quantify uncertainties in rate constants using Monte Carlo simulations .
    • Cross-validation : Use multiple analytical techniques (e.g., GC, NMR) to confirm product identity and yield .

    Reporting Standards : Adhere to IUPAC guidelines for reporting catalytic turnover numbers (TON) and selectivity ratios .

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